Isomer Distribution in Nitration: 2-Acetyl-4-nitropyrrole vs. Other Acylpyrroles
The nitration of 2-acetylpyrrole with nitric acid in acetic anhydride at -15°C produces a mixture of the 4- and 5-nitro isomers. This specific study provides quantitative data on the isomer distribution, a key factor for synthetic chemists needing a pure starting material [1].
| Evidence Dimension | Nitration isomer distribution |
|---|---|
| Target Compound Data | 2-Acetyl-4-nitropyrrole and 2-Acetyl-5-nitropyrrole formed in equimolar amounts. |
| Comparator Or Baseline | 2-Acetyl-4-nitropyrrole and 2-Acetyl-5-nitropyrrole |
| Quantified Difference | Ratio is approximately 1:1. |
| Conditions | Nitration of 2-acetylpyrrole using nitric acid in acetic anhydride at -15°C. |
Why This Matters
This data confirms that a pure sample of 2-Acetyl-4-nitropyrrole cannot be obtained simply by nitrating 2-acetylpyrrole; instead, it requires a specific synthesis or rigorous separation, which justifies the procurement of the pre-synthesized, analytically characterized compound.
- [1] Morgan, K. J.; Morrey, D. P. Nitropyrroles—III: The nitration of acylpyrroles. Tetrahedron 1971, 27 (1), 245-253. View Source
